2-Cyclopropyl-2-(methoxymethyl)pyrrolidine
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Overview
Description
2-Cyclopropyl-2-(methoxymethyl)pyrrolidine is a chemical compound with the molecular formula C9H17NO. It is known for its unique structure, which includes a cyclopropyl group and a methoxymethyl group attached to a pyrrolidine ring.
Preparation Methods
The synthesis of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine typically involves the reaction of cyclopropylmethylamine with formaldehyde and methanol under specific conditions. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-Cyclopropyl-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
2-Cyclopropyl-2-(methoxymethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine stands out due to its unique structural features and reactivity. Similar compounds include:
2-Cyclopropylpyrrolidine: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
2-(Methoxymethyl)pyrrolidine: Lacks the cyclopropyl group, leading to variations in its biological and chemical behavior.
Cyclopropylmethylamine: A precursor in the synthesis of this compound, with distinct properties and applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-cyclopropyl-2-(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C9H17NO/c1-11-7-9(8-3-4-8)5-2-6-10-9/h8,10H,2-7H2,1H3 |
InChI Key |
SHEXISWAZXFOMK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCN1)C2CC2 |
Origin of Product |
United States |
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